molecular formula C10H10F3NO2 B13038599 (S)-7-(Trifluoromethoxy)chroman-4-amine

(S)-7-(Trifluoromethoxy)chroman-4-amine

Cat. No.: B13038599
M. Wt: 233.19 g/mol
InChI Key: SEOUBRKETCCMIL-QMMMGPOBSA-N
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Description

(S)-7-(Trifluoromethoxy)chroman-4-amine is a chiral compound belonging to the chroman family It features a trifluoromethoxy group at the 7th position and an amine group at the 4th position of the chroman ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-7-(Trifluoromethoxy)chroman-4-amine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable chroman derivative.

    Introduction of Trifluoromethoxy Group: The trifluoromethoxy group is introduced using a trifluoromethylation reagent under specific conditions.

    Amination: The amine group is introduced at the 4th position through a nucleophilic substitution reaction.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve:

    Continuous Flow Chemistry: This method allows for the efficient and scalable production of the compound.

    Catalytic Processes: Catalysts are used to enhance the reaction rates and selectivity.

    Purification Techniques: Advanced purification techniques such as chromatography are employed to obtain the desired enantiomer in high purity.

Chemical Reactions Analysis

Types of Reactions: (S)-7-(Trifluoromethoxy)chroman-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the amine group to other functional groups.

    Substitution: The trifluoromethoxy and amine groups can participate in substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products:

    Oxidation Products: Oxides and hydroxyl derivatives.

    Reduction Products: Amines and other reduced forms.

    Substitution Products: Substituted chroman derivatives with various functional groups.

Scientific Research Applications

(S)-7-(Trifluoromethoxy)chroman-4-amine has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-7-(Trifluoromethoxy)chroman-4-amine involves:

    Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.

    Pathways Involved: It modulates various biochemical pathways, leading to its observed effects.

    Binding Affinity: The trifluoromethoxy and amine groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    ®-7-(Trifluoromethoxy)chroman-4-amine: The enantiomer of the compound with different biological activities.

    7-(Methoxy)chroman-4-amine: Lacks the trifluoromethoxy group, leading to different chemical properties.

    7-(Trifluoromethyl)chroman-4-amine: Contains a trifluoromethyl group instead of trifluoromethoxy.

Uniqueness: (S)-7-(Trifluoromethoxy)chroman-4-amine is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H10F3NO2

Molecular Weight

233.19 g/mol

IUPAC Name

(4S)-7-(trifluoromethoxy)-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C10H10F3NO2/c11-10(12,13)16-6-1-2-7-8(14)3-4-15-9(7)5-6/h1-2,5,8H,3-4,14H2/t8-/m0/s1

InChI Key

SEOUBRKETCCMIL-QMMMGPOBSA-N

Isomeric SMILES

C1COC2=C([C@H]1N)C=CC(=C2)OC(F)(F)F

Canonical SMILES

C1COC2=C(C1N)C=CC(=C2)OC(F)(F)F

Origin of Product

United States

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